molecular formula C33H45Cl2N3O8S2 B1496510 5-chloro-2,3-dibromofluorobenzene CAS No. 92771-38-5

5-chloro-2,3-dibromofluorobenzene

Cat. No.: B1496510
CAS No.: 92771-38-5
M. Wt: 746.8 g/mol
InChI Key: WBEYWDOEKGGXFF-UHFFFAOYSA-N
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Description

Contemporary Significance of Polyhalogenated Arenes in Advanced Organic Synthesis

Polyhalogenated arenes, aromatic rings bearing multiple halogen substituents, are of paramount importance in modern organic synthesis. Their utility stems from the ability of the halogen atoms to serve as versatile synthetic handles for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The presence of different halogens on the same aromatic core allows for regioselective functionalization, a key strategy in the construction of complex organic molecules with precisely controlled substitution patterns. This capability is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials where specific structural arrangements are essential for desired activity and properties.

Challenges and Opportunities in Regioselective Functionalization of Polyhalogenated Systems

While the presence of multiple halogens offers a wealth of synthetic possibilities, it also presents significant challenges. The primary difficulty lies in achieving regioselectivity – the ability to selectively react at one halogen site while leaving others intact. researchgate.net The subtle differences in the reactivity of different carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be exploited, but often require carefully optimized reaction conditions, including the choice of catalyst, solvent, and temperature. The development of new catalytic systems that can differentiate between similar halogen substituents on an aromatic ring is an active area of research, offering the opportunity to streamline the synthesis of complex molecules and reduce the number of synthetic steps. nih.govresearchgate.net

Overview of Research Trajectories for 5-Chloro-2,3-dibromofluorobenzene

A thorough review of the scientific literature indicates that dedicated research trajectories for this compound are not well-documented. While the compound is commercially available and its existence is confirmed in chemical databases, there is a conspicuous absence of published studies detailing its synthesis, reactivity, or applications. chemicalbook.comwychem.comnih.gov Patents for the synthesis of related compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, exist and describe multi-step processes involving diazotization and reduction of aniline precursors. google.comgoogle.comwipo.int It is plausible that similar synthetic strategies could be adapted for the preparation of this compound. However, without specific experimental data, any proposed synthetic route remains speculative. The lack of dedicated research on this compound suggests it may be a niche intermediate or a yet-to-be-explored building block. Future research could focus on developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations, which could unveil its potential in the synthesis of novel, highly substituted aromatic compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92771-38-5

Molecular Formula

C33H45Cl2N3O8S2

Molecular Weight

746.8 g/mol

IUPAC Name

4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C27H30Cl2N2O8S2.C6H15N/c1-2-19(15-26-30(11-3-5-13-40(32,33)34)22-17-20(28)7-9-24(22)38-26)16-27-31(12-4-6-14-41(35,36)37)23-18-21(29)8-10-25(23)39-27;1-4-7(5-2)6-3/h7-10,15-18H,2-6,11-14H2,1H3,(H-,32,33,34,35,36,37);4-6H2,1-3H3

InChI Key

WBEYWDOEKGGXFF-UHFFFAOYSA-N

SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)/C=C\3/N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC

Other CAS No.

92771-38-5

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2,3 Dibromofluorobenzene and Analogs

Direct Halogenation Approaches to Substituted Fluorobenzenes

Direct halogenation involves the electrophilic substitution of hydrogen atoms on a fluorinated aromatic ring with chlorine and bromine. The success of this approach is heavily dependent on understanding and controlling the directing effects of the fluorine atom and any other substituents present on the precursor molecule.

The fluorine atom in fluorobenzene is an ortho-, para-directing group for electrophilic aromatic substitution, yet it is also deactivating due to its strong inductive electron-withdrawing effect. acs.org This dual nature presents a challenge in synthesizing polysubstituted isomers with high selectivity. Direct halogenation of fluorobenzene itself typically yields primarily para-substituted products. acs.org Therefore, achieving the 5-chloro-2,3-dibromofluorobenzene substitution pattern requires a multi-step approach starting from an appropriately substituted fluorobenzene precursor.

The regioselectivity of halogenation can be influenced by the choice of halogenating agent and reaction conditions. While reagents like molecular bromine (Br₂) and chlorine (Cl₂) often require a Lewis acid catalyst, other reagents have been developed for higher reactivity and selectivity. tcichemicals.com For instance, N-halosuccinimides (NCS for chlorination, NBS for bromination) are commonly used. The regiochemical outcome is dictated by the electronic and steric environment of the substrate. In some cases, reaction conditions can be tuned to favor a specific isomer; for example, bromination under acidic conditions can deactivate certain positions on a ring, directing the substitution to alternative sites. nih.gov

Table 1: Common Reagents for Electrophilic Aromatic Halogenation

Reagent Halogen Introduced Typical Conditions Characteristics
Cl₂ Chlorine Lewis acid (e.g., AlCl₃, FeCl₃) Standard industrial reagent, can lack selectivity.
SO₂Cl₂ Chlorine Radical initiator or catalyst Can provide different selectivity compared to Cl₂.
N-Chlorosuccinimide (NCS) Chlorine Acid catalyst (e.g., TFA) Milder, often more selective than Cl₂.
Br₂ Bromine Lewis acid (e.g., AlBr₃, FeBr₃) Standard brominating agent.
N-Bromosuccinimide (NBS) Bromine Acid catalyst or radical initiator Commonly used for benzylic and allylic bromination, also for aromatic bromination.
2-Chloro-1,3-bis(methoxycarbonyl)guanidine Chlorine - Highly active reagent for chlorinating complex heteroaromatics. tcichemicals.com

Introducing multiple halogen atoms onto a fluorobenzene core requires careful strategic planning. As more halogens are added, the ring becomes progressively more deactivated, making subsequent substitutions more difficult. Furthermore, the directing effects of all existing halogens must be considered, which can lead to complex mixtures of products.

Controlling selectivity in multi-halogenation relies on several factors:

Order of Halogen Introduction: The sequence in which chlorine and bromine atoms are added is critical. For example, starting with 3-chloro-fluorobenzene would present a different set of possible isomers upon dibromination than starting with a dibromofluorobenzene and then chlorinating it.

Blocking Groups: In some synthetic routes, a temporary blocking group is installed at a specific position to prevent reaction at that site. The desired halogenation is then performed, followed by the removal of the blocking group.

Advanced Halogenating Reagents: Modern reagents have been developed that offer high regioselectivity, even on complex and deactivated substrates. tcichemicals.com These reagents are often highly activated, allowing for halogenation under mild conditions. tcichemicals.com The reaction site can sometimes be predicted based on the most electron-rich carbon, which can be estimated by spectroscopic methods like NMR. tcichemicals.com

A plausible, though challenging, direct halogenation route to this compound could start from 4-chlorofluorobenzene. Bromination of this precursor would be directed by both halogens, likely leading to substitution at positions 2 and 3, ortho to the fluorine and meta to the chlorine, although achieving clean substitution at both sites without side products would require significant optimization.

Conversion of Other Halogenated Arenes into this compound

An alternative to building the halogenation pattern on a fluorobenzene core is to start with a different polyhalogenated arene and introduce the required halogens through substitution or conversion reactions.

Halogen exchange (Halex) reactions are a powerful method for synthesizing fluoroaromatics from the corresponding chloro- or bromo-aromatics. wikipedia.orggoogle.com The process typically involves heating the aryl chloride or bromide with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane at high temperatures (150-250 °C). wikipedia.orggoogle.com

This method is most effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving halogen. wikipedia.org For a non-activated substrate like a trichlorobromobenzene, forcing conditions may be required. A potential synthetic route could involve the synthesis of 1,2,5-trichloro-3-bromobenzene followed by a selective Halex reaction to replace one chlorine atom with fluorine. Selectivity can be a significant challenge in molecules with multiple, electronically similar halogens.

While less common, exchange reactions between chlorine and bromine are also possible. These reactions are typically equilibrium-driven, and their success depends on factors like the relative bond strengths and the solubility of the resulting metal halides. societechimiquedefrance.fr

Table 2: Examples of Commercial Halex Reactions

Starting Material Product Conditions
4-Nitrochlorobenzene 1-Fluoro-4-nitrobenzene KF, polar aprotic solvent, heat wikipedia.org
1,3-Dichloro-4-nitrobenzene 1,3-Difluoro-4-nitrobenzene KF, polar aprotic solvent, heat wikipedia.org
2,6-Dichlorobenzonitrile 2,6-Difluorobenzonitrile KF, polar aprotic solvent, heat wikipedia.org

A modern and highly effective method for introducing a fluorine atom onto an aromatic ring is the deoxyfluorination of a corresponding phenol. nih.govorganic-chemistry.org This pathway involves the direct, one-step ipso substitution of a hydroxyl group for a fluorine atom. sigmaaldrich.com This approach avoids many of the challenges associated with electrophilic fluorination or the harsh conditions of Halex reactions.

To synthesize this compound via this route, one would first need to prepare the 5-chloro-2,3-dibromophenol precursor. This intermediate could then be treated with a specialized deoxyfluorinating reagent. A notable example of such a reagent is PhenoFluor™, which is known for its operational simplicity and broad functional group tolerance. sigmaaldrich.com The reaction mechanism is believed to proceed through the formation of a 2-phenoxy-imidazolium intermediate, where hydrogen bonding plays a crucial role in facilitating the fluoride substitution. nih.govorganic-chemistry.org This method is advantageous as it is often high-yielding and can be performed on both small and large scales. organic-chemistry.org

Table 3: Deoxyfluorination of Various Phenols

Phenol Substrate Aryl Fluoride Product Yield (%)
4-Methoxyphenol 4-Fluoroanisole 88
4-Cyanophenol 4-Fluorobenzonitrile 98
Methyl 4-hydroxybenzoate Methyl 4-fluorobenzoate 99

Data derived from a study on a novel deoxyfluorination reagent. Yields were determined by ¹⁹F NMR. nih.gov

Metal-Catalyzed Coupling Reactions for Functionalization of Polyhalogenated Arenes

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For polyhalogenated arenes like this compound, these reactions are not typically used to construct the core structure but rather to use it as a versatile building block for creating more complex molecules and analogs.

The key to using polyhalogenated substrates in these reactions is site-selectivity. The different halogens exhibit varying reactivity towards the catalyst, generally following the order I > Br > Cl > F for oxidative addition to a palladium(0) center. This inherent reactivity difference allows for selective functionalization. In this compound, a cross-coupling reaction such as a Suzuki, Stille, or Sonogashira reaction would be expected to occur selectively at one of the C-Br bonds, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. nih.govresearchgate.net

A further challenge lies in differentiating between the two electronically distinct bromine atoms at the C2 and C3 positions. Selectivity between these sites can often be controlled by a combination of steric hindrance, electronic effects, and, crucially, the choice of the transition metal catalyst and its associated ligands. nih.govnih.gov For example, bulky ligands on the palladium center may favor reaction at the less sterically hindered C3 position. By carefully selecting the reaction conditions, chemists can selectively replace one of the bromine atoms with a new functional group (e.g., an aryl, alkyl, or alkynyl group), paving the way for the synthesis of a diverse range of analogs. thieme-connect.comthieme-connect.com

Nucleophilic Aromatic Substitution (S_NAr) in Fluorinated and Halogenated Systems

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying electron-deficient aromatic rings. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In polyhalogenated benzenes, the strong electron-withdrawing inductive effect of the halogen atoms activates the ring towards nucleophilic attack. Fluorine, despite being a poor leaving group in S_N2 reactions, is a powerful activating group for S_NAr due to its high electronegativity. stackexchange.com This effect stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for the rate-determining addition step. stackexchange.com For a substrate like this compound, the cumulative electron-withdrawing effect of the four halogens makes the aromatic ring susceptible to nucleophilic attack. The regioselectivity of the attack would be influenced by the combined electronic effects of the substituents.

Achieving regiocontrol in S_NAr reactions can be challenging. One strategy is the use of a directing group, which can position the incoming nucleophile at a specific location. For example, ortho-iodobenzamides have been shown to undergo directed S_NAr, where the amide group directs the substitution to the ortho position. rsc.org While this specific example involves iodine as the leaving group, the principle could be extended to other halogenated systems.

Another powerful method for achieving ortho-substitution is through directed ortho-metalation (DoM). This involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. For halogenated fluorobenzenes, the fluorine atom itself can act as a directing group, as can other substituents. researchgate.net However, care must be taken to avoid halogen-metal exchange, especially with the more reactive C-Br bonds.

In the presence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, polyhalogenated benzenes can undergo elimination to form a highly reactive benzyne intermediate. masterorganicchemistry.com This typically occurs through deprotonation of a hydrogen atom adjacent to a halogen, followed by elimination of the halide. The resulting benzyne can then be trapped by a nucleophile.

For this compound, treatment with a strong base could potentially lead to the formation of a benzyne intermediate. The regioselectivity of the initial deprotonation and subsequent halide elimination would depend on the acidity of the ring protons and the leaving group ability of the halogens. The choice of base is also critical; for instance, LDA tends to eliminate the better leaving group (Br over F), while t-BuLi can favor the elimination of fluoride. lookchemmall.comresearchgate.net Nucleophilic addition to the resulting substituted benzyne can lead to a mixture of regioisomers.

Organometallic Reagent-Based Syntheses of this compound Derivatives

The synthesis of derivatives of this compound can be readily achieved through the formation of organometallic intermediates, such as Grignard or organolithium reagents, followed by reaction with various electrophiles.

The formation of a Grignard reagent (RMgX) from an aryl halide and magnesium metal is a classic method for generating a carbon nucleophile. wikipedia.orglibretexts.org For this compound, the reaction with magnesium would be expected to occur preferentially at one of the C-Br bonds due to their higher reactivity compared to the C-Cl bond. The resulting Grignard reagent could then be used in a variety of reactions to introduce new functional groups.

Alternatively, organolithium reagents can be generated via halogen-metal exchange. This reaction is typically very fast and occurs at low temperatures. The exchange is most efficient for C-I and C-Br bonds. Treatment of this compound with an alkyllithium reagent like n-butyllithium would likely result in selective lithium-bromine exchange at one of the bromine-substituted positions. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles.

Table 3: Synthesis of Derivatives via Organometallic Intermediates

Organometallic ReagentMethod of FormationReactive Site on this compoundExample Electrophiles and Products
Grignard Reagent Reaction with Mg metalC-BrCO₂ (Carboxylic acid), Aldehydes/Ketones (Alcohols), DMF (Aldehyde)
Organolithium Reagent Halogen-metal exchange with alkyllithiumC-BrCO₂ (Carboxylic acid), I₂ (Iodide), R₃SiCl (Silyl group)

Lithiation and Subsequent Electrophilic Quenching

Lithiation, particularly through halogen-lithium exchange, is a powerful technique for the regioselective functionalization of aromatic rings. rsc.orgmt.com This method involves the reaction of a polyhalogenated benzene (B151609) with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of substituents.

The success of this method hinges on the differential reactivity of the halogens. In a molecule with multiple different halogens, the order of exchange generally follows I > Br > Cl > F. For a hypothetical precursor to this compound, such as 1-chloro-2,3-dibromo-5-fluorobenzene, the bromine atoms would be the most susceptible to exchange. The choice of reaction conditions, including solvent and temperature, is critical to control the selectivity and prevent unwanted side reactions. researchgate.net

Table 1: Illustrative Lithiation and Electrophilic Quenching Reactions for Halogenated Benzenes

Starting Material Organolithium Reagent Electrophile Product Yield (%) Reference
1-Bromo-4-chlorobenzene n-BuLi I₂ 1-Chloro-4-iodobenzene High rsc.org

This table presents examples of lithiation and electrophilic quenching on halogenated aromatic compounds to illustrate the general methodology.

Detailed research findings indicate that the stability of the lithiated intermediate is a key factor. researchgate.net In some cases, the aryllithium species can be unstable and undergo rearrangement or decomposition if not quenched at a sufficiently low temperature. The use of co-solvents like tetrahydrofuran (THF) can influence the reactivity and stability of the organolithium reagent. researchgate.net

Grignard Reagent Applications in Highly Halogenated Systems

Grignard reagents (RMgX) are another class of important organometallic intermediates for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. wikipedia.orgutexas.eduyoutube.com In the context of highly halogenated benzenes, the formation of a Grignard reagent can be challenging due to the electron-withdrawing nature of the multiple halogen substituents.

However, this methodology has been successfully applied to various polyhalogenated systems. For instance, a patent describes the conversion of 3,5-dichloro-4-bromofluorobenzene into a Grignard reagent, which is then reacted with a trifluoroacetyl compound. google.com The reactivity of the halogens for Grignard formation is similar to that of lithiation (I > Br > Cl). Therefore, in a precursor containing both bromine and chlorine, the Grignard reagent would preferentially form at the carbon-bromine bond.

Table 2: Examples of Grignard Reagent Applications with Halogenated Aromatic Compounds

Starting Material Reaction Product Application Reference
3,5-Dichloro-4-bromofluorobenzene Formation of Grignard reagent and subsequent reaction with a trifluoroacetyl compound Synthesis of 3-trifluoromethyl chalcone derivatives google.com

This table provides examples of the application of Grignard reagents in the synthesis of complex molecules from halogenated precursors.

The preparation of Grignard reagents from polyhalogenated compounds often requires careful control of reaction conditions to avoid side reactions such as Wurtz-type coupling. The use of activated magnesium and appropriate solvents is crucial for achieving good yields. wikipedia.org

Multi-Step Reaction Sequences for Complex Polyhalogenated Benzene Architectures

The construction of complex polyhalogenated benzenes like this compound often necessitates multi-step synthetic routes. libretexts.orglibretexts.orgopenstax.org These sequences allow for the precise installation of different halogen atoms at specific positions on the benzene ring. A common strategy involves the use of substituted anilines as starting materials.

One such approach is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which can then be transformed into a variety of functional groups, including halogens. For example, a patent describes a process for the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene starting from 2,4-dichloro-3-fluoro-aniline. google.comwipo.int This aniline is first brominated to give 6-bromo-2,4-dichloro-3-fluoro-aniline, which is then subjected to diazotization followed by a reduction or a Sandmeyer-type reaction to replace the amino group with a hydrogen or a halogen.

A plausible multi-step synthesis for a compound like this compound could involve the following general steps:

Nitration of a suitable dihalobenzene.

Reduction of the nitro group to an aniline.

Halogenation (e.g., bromination) of the aniline.

Diazotization of the resulting polyhalogenated aniline.

Sandmeyer reaction to introduce the final halogen or another desired group.

The order of these steps is critical to ensure the correct regiochemical outcome, as the directing effects of the substituents on the aromatic ring will influence the position of subsequent substitutions. libretexts.orglibretexts.orgopenstax.org

Table 3: Key Transformations in Multi-Step Syntheses of Polyhalogenated Benzenes

Starting Material Reagents Product Reaction Type Reference
3,5-Dichloro-4-fluoroaniline 1. NaNO₂, H₂SO₄2. CuBr, HBr 5-Bromo-1,3-dichloro-2-fluorobenzene Diazotization, Sandmeyer Reaction google.com
2,4-Dichloro-3-fluoro-aniline Bromination 6-Bromo-2,4-dichloro-3-fluoro-aniline Electrophilic Aromatic Substitution google.comwipo.int

This table outlines key reactions used in the multi-step synthesis of complex polyhalogenated benzene architectures.

Reaction Chemistry and Mechanistic Investigations of 5 Chloro 2,3 Dibromofluorobenzene

Reactivity Profiling of Multiple Halogen Substituents on the Benzene (B151609) Ring

The reactivity of 5-chloro-2,3-dibromofluorobenzene is dictated by the interplay of the four halogen substituents on the benzene ring. The differing electronegativity and bond strengths of the carbon-halogen bonds (C-F, C-Cl, C-Br) create a nuanced reactivity profile.

Electrophilic versus Nucleophilic Activation of C-Halogen Bonds

The benzene ring in this compound is electron-deficient due to the inductive electron-withdrawing effects of the halogen atoms. This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions activated by the halogens.

Activation of the C-halogen bonds for cleavage can occur through two primary pathways:

Electrophilic activation: This typically involves a Lewis acid catalyst that coordinates to a halogen atom, increasing its leaving group ability. However, for a heavily halogenated and deactivated ring like this, this pathway is generally less favored.

Nucleophilic activation: A nucleophile can directly attack a carbon atom of the benzene ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of a halide ion restores aromaticity. The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) is a key factor in determining the reaction outcome.

Competitive Reaction Pathways Among Different Halogen Atoms (F, Cl, Br)

In reactions involving the displacement of a halogen, a competition exists between the cleavage of the C-Br, C-Cl, and C-F bonds. The outcome of this competition is influenced by several factors:

Bond Strength: The C-F bond is the strongest, followed by C-Cl, and then C-Br. Consequently, the C-Br bonds are the most likely to be cleaved in reactions where bond dissociation energy is the primary determinant.

Leaving Group Ability: The order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend suggests that bromide is the best leaving group among the halogens present in this compound, followed by chloride. Fluoride is a very poor leaving group in nucleophilic aromatic substitution.

Positional Effects: The positions of the halogens relative to each other and to the site of reaction influence reactivity. The ortho, meta, and para relationships between the halogens will affect the stability of reaction intermediates and transition states.

Table 1: General Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Systems

BondTypical Bond Dissociation Energy (kJ/mol)
C-F~544
C-Cl~406
C-Br~347

Note: These are general values and can vary depending on the specific molecular environment.

Organometallic Transformations Involving this compound

Organometallic reactions offer powerful tools for the functionalization of aryl halides. For this compound, the differential reactivity of the C-Br and C-Cl bonds is expected to be a key feature in these transformations.

Oxidative Addition and Reductive Elimination Processes at Metal Centers

Oxidative addition is a fundamental step in many catalytic cross-coupling reactions. A low-valent metal complex (e.g., of palladium or nickel) inserts into the carbon-halogen bond, leading to an increase in the oxidation state and coordination number of the metal. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl >> C-F.

For this compound, it is anticipated that oxidative addition would occur selectively at one of the C-Br bonds over the C-Cl and C-F bonds. This would form an arylpalladium(II) or arylnickel(II) intermediate. The reverse process, reductive elimination, involves the formation of a new bond between two ligands on the metal center and a decrease in the metal's oxidation state, releasing the functionalized product.

Transmetalation Reactions for Carbon-Carbon Bond Formation

Following oxidative addition, the resulting organometallic intermediate can undergo transmetalation. This step involves the transfer of an organic group from another organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the metal center. This is a crucial step in widely used cross-coupling reactions like the Suzuki, Stille, and Negishi reactions. The newly formed diorganometal complex can then undergo reductive elimination to form a new carbon-carbon bond.

Migratory Insertion and Beta-Hydride Elimination in Derivatives

While less common for aryl halides themselves, derivatives of this compound could potentially undergo migratory insertion and beta-hydride elimination reactions. For instance, if the aryl group is attached to a metal center that also bears a ligand such as carbon monoxide or an alkene, the aryl group could migrate to the unsaturated ligand.

Beta-hydride elimination is a common decomposition pathway for organometallic complexes that have an alkyl group with a hydrogen atom on the beta-carbon. This process is generally not directly applicable to the parent aryl halide but could be relevant for derivatives formed in subsequent reaction steps.

Catalytic Hydrogenation and Dehalogenation of this compound

Catalytic hydrodehalogenation is a primary method for the transformation of halogenated aromatic compounds. This process involves the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds, typically in the presence of a metal catalyst and a hydrogen source.

Heterogeneous catalytic hydrodehalogenation involves a solid-phase catalyst, often a noble metal supported on a high-surface-area material, interacting with the substrate in a liquid or gas phase. The reaction mechanism is complex and influenced by several factors, including the nature of the catalyst, the support, the solvent, and the structure of the substrate.

The position of the halogen substituents also plays a crucial role due to steric hindrance at the catalyst surface. Research on the hydrodehalogenation of isomeric dichloro- and dibromobenzenes has demonstrated that steric effects can significantly influence the reaction rates. unive.it In the case of this compound, the two adjacent bromine atoms at the 2 and 3 positions present a sterically hindered environment, which could affect the rate of their removal compared to the more isolated chlorine atom at the 5-position.

Commonly used catalysts for hydrodehalogenation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina (Rh/Al2O3). unive.it Nickel-based catalysts, such as Raney nickel, have also been shown to be effective, particularly when used in multiphase systems with a phase-transfer catalyst. unive.it The choice of catalyst can influence the selectivity of the reaction. For instance, some catalysts may favor dehalogenation, while others might also promote the hydrogenation of the aromatic ring under more forcing conditions.

Table 1: General Reactivity Trends in Heterogeneous Hydrodehalogenation of Halobenzenes

Catalyst SystemSubstrate TypeGeneral Reactivity TrendReference
Ni/SiO2ChlorobromobenzenesReactivity: 2-CBB < 3-CBB < 4-CBB < BB < CB researchgate.net
Pd/C, Ni-RaneyDichloro- and DibromobenzenesReaction rates are influenced by steric hindrance and the nature of the halogen. unive.it
Rh/Al2O3Polyfluorinated/Polychlorinated BenzenesDegradation rates decrease with increasing halogen substitution.

Homogeneous catalysis offers an alternative approach to dehalogenation, where the catalyst is dissolved in the reaction medium. This often leads to higher selectivity and milder reaction conditions compared to heterogeneous systems. Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are commonly employed. nist.gov

For instance, rhodium bis(imino)pyridine complexes have been shown to generate nanoparticles in situ that are active for the dehalogenation of various aromatic halides, including chlorobenzene and fluorobenzene, under a hydrogen atmosphere. nist.govscience.gov While these systems can be highly effective, a key challenge is the separation of the catalyst from the product mixture. A mercury poisoning test in some of these systems has suggested that both homogeneous and heterogeneous catalysis can coexist during dehalogenation reactions. unive.itnist.gov

The mechanism of homogeneous catalytic dehalogenation typically involves oxidative addition of the aryl halide to the metal center, followed by a reductive elimination step that releases the dehalogenated product. The reactivity of the C-X bond (where X is a halogen) towards oxidative addition is a critical factor.

Protonation: Protonation of the aromatic ring of this compound would be a highly unfavorable process due to the strong deactivating nature of the four halogen substituents. The electron density of the π-system is significantly reduced, making it a very weak base. The proton affinity of benzene is a measure of its gas-phase basicity. While data for this compound is not available, studies on fluorobenzenes have shown that fluorine can increase the proton affinity relative to benzene, an effect attributed to the π-donating ability of fluorine. researchgate.net However, the cumulative electron-withdrawing effect of the two bromine atoms and the chlorine atom would likely counteract this, resulting in a very low proton affinity.

Deprotonation: The acidity of the C-H bond on the aromatic ring is also influenced by the halogen substituents. The inductive electron withdrawal by the halogens can stabilize the resulting carbanion upon deprotonation, thereby increasing the acidity of the proton. The position of the remaining hydrogen atom (at C-4 and C-6) relative to the halogens will determine its relative acidity. The combined inductive effects of the flanking halogens would make these protons more acidic than those of benzene. However, direct deprotonation would still require a very strong base.

Table 2: Influence of Halogen Substituents on Acidity and Basicity of Aromatic Rings

SubstituentInductive EffectResonance EffectOverall Effect on Ring BasicityOverall Effect on C-H Acidity
-FStrong -IWeak +MDecreasesIncreases
-ClStrong -IWeak +MDecreasesIncreases
-BrStrong -IWeak +MDecreasesIncreases

This table provides a qualitative overview of the expected effects.

Radical reactions, particularly those initiated by single-electron transfer (SET), provide another important pathway for the transformation of polyhalogenated arenes. In a SET process, an electron is transferred from a donor to the polyhalogenated aromatic compound, forming a radical anion. This radical anion can then undergo fragmentation, typically involving the cleavage of the weakest carbon-halogen bond to form an aryl radical and a halide anion.

The relative ease of C-X bond cleavage upon electron attachment generally follows the order C-I > C-Br > C-Cl > C-F. For this compound, this would imply that upon formation of the radical anion, the cleavage of one of the C-Br bonds is the most likely initial step.

Studies on the dissociative electron attachment (DEA) to dihalobenzenes, such as 1-bromo-4-chlorobenzene, have provided insights into these processes. nih.gov The formation of the halide anion (e.g., Br⁻) is a key indicator of the dissociation of the transient negative ion. The energy at which this dissociation occurs is related to the strength of the carbon-halogen bond and the stability of the resulting aryl radical.

Photochemical dehalogenation of aryl halides can also proceed through a radical chain mechanism. researchgate.net This can be initiated by the absorption of light, leading to the formation of radical species that propagate the dehalogenation chain.

The aryl radical generated from the initial C-Br bond cleavage of this compound can then undergo further reactions. In the presence of a hydrogen donor, it can abstract a hydrogen atom to yield 4-chloro-2-bromofluorobenzene or 5-chloro-3-bromofluorobenzene. Alternatively, it could undergo further reduction and dehalogenation.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,3 Dibromofluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 5-chloro-2,3-dibromofluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with multi-dimensional techniques, is essential for a complete structural assignment.

The chemical shift in NMR spectroscopy is highly sensitive to the electronic environment of the nucleus. In this compound, the presence of four different halogen substituents (F, Cl, Br) leads to a complex pattern of electronic effects that influence the chemical shifts of the two aromatic protons and six carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, H-4 and H-6. The electronegativity and anisotropic effects of the neighboring halogen atoms will cause these protons to resonate at different frequencies. prospre.cachemrxiv.org The proton at the C-4 position is flanked by a bromine and a chlorine atom, while the proton at the C-6 position is adjacent to a chlorine atom and a carbon bearing a fluorine atom. These differing environments will result in distinct chemical shifts, which can be predicted using computational methods. mdpi.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene (B151609) ring, as they are all in chemically non-equivalent environments. The chemical shifts of the carbon atoms are significantly influenced by the directly attached and neighboring halogen substituents. nih.govnih.gov The carbon atom bonded to fluorine (C-1) is expected to show a large downfield shift due to the high electronegativity of fluorine. The carbons bonded to bromine (C-2 and C-3) and chlorine (C-5) will also be deshielded, but to a lesser extent. nih.govacs.org The chemical shifts of the carbons bearing hydrogen atoms (C-4 and C-6) will be influenced by the combined electronic effects of the surrounding halogens. Computational predictions are invaluable for assigning these signals. ncssm.edu

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for the characterization of fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.govstackexchange.com For this compound, a single signal is expected for the fluorine atom attached to the benzene ring. The chemical shift of this fluorine nucleus is influenced by the substitution pattern on the aromatic ring. nih.gov

Predicted NMR Data:

Disclaimer: The following data is based on computational predictions and may differ from experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H-47.60 - 7.80
H-67.40 - 7.60

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1155 - 165 (d, ¹JCF)
C-2115 - 125
C-3120 - 130
C-4130 - 140
C-5130 - 140
C-6125 - 135

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

FluorinePredicted Chemical Shift (ppm)
F-1-100 to -120

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In the ¹H NMR spectrum of this compound, coupling between the two aromatic protons (H-4 and H-6) would be observed. This is a four-bond coupling (⁴JHH) and is expected to be relatively small, typically in the range of 2-3 Hz for meta-protons on a benzene ring. chemicalbook.com

Furthermore, coupling between the fluorine nucleus and the neighboring protons (H-6) and the more distant proton (H-4) is anticipated. The three-bond coupling (³JHF) between F-1 and H-6 would be larger than the four-bond coupling (⁴JHF) between F-1 and H-4. stackexchange.com These couplings provide crucial information for assigning the proton signals.

Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can also be important, particularly for determining the spatial proximity of atoms. In this molecule, an NOE could potentially be observed between the fluorine atom and the adjacent bromine atom at C-2, although this is a more advanced experiment.

Table 4: Predicted Spin-Spin Coupling Constants (J) for this compound

CouplingPredicted Value (Hz)
⁴J(H4-H6)2.0 - 3.0
³J(F1-H6)5.0 - 8.0
⁴J(F1-H4)1.0 - 2.0

To unambiguously assign all the signals and confirm the connectivity of the atoms in this compound, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between H-4 and H-6, confirming their coupling relationship. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. acs.org This experiment would show correlations between C-4 and H-4, and between C-6 and H-6, allowing for the definitive assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. youtube.com This is particularly useful for assigning the quaternary carbons (C-1, C-2, C-3, and C-5). For instance, H-4 would show correlations to C-2, C-3, C-5, and C-6, while H-6 would show correlations to C-1, C-2, C-4, and C-5. The fluorine atom could also be used in ¹H-¹⁹F HMBC experiments to establish long-range correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space proximities between atoms. While less critical for this rigid aromatic system, it could provide conformational information if any rotational barriers were present.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to be complex due to the low symmetry of the molecule. However, characteristic vibrational modes for the halogenated benzene ring can be predicted and assigned.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. rsc.org

C-C stretching: The benzene ring itself has several C-C stretching modes, which are expected to appear in the 1400-1600 cm⁻¹ region. rsc.org

C-X stretching (X = F, Cl, Br): The C-F, C-Cl, and C-Br stretching vibrations are expected at lower frequencies. The C-F stretch is typically found around 1250-1000 cm⁻¹, while the C-Cl stretch is in the 800-600 cm⁻¹ range, and the C-Br stretch is even lower, around 600-500 cm⁻¹. ncssm.edu

Out-of-plane bending: The C-H out-of-plane bending modes are often strong in the IR spectrum and are sensitive to the substitution pattern of the benzene ring. acdlabs.com

Table 5: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aromatic C-C Stretch1400 - 1600
C-F Stretch1200 - 1250
C-Cl Stretch700 - 800
C-Br Stretch500 - 650
C-H Out-of-plane Bend800 - 900

For a rigid molecule like this compound, conformational analysis is not as critical as for flexible molecules. The molecule is expected to be planar. The point group symmetry of this compound is C₁ as it has no symmetry elements other than the identity. This lack of symmetry means that all 30 fundamental vibrational modes are, in principle, active in both the IR and Raman spectra. The complexity of the spectra would be a direct consequence of this low symmetry.

Microwave Spectroscopy for High-Precision Molecular Geometry and Rotational Constants

Microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. These constants are inversely proportional to the molecule's moments of inertia and thus provide detailed information about its geometry. For an asymmetric top molecule like this compound, three independent rotational constants (A, B, and C) are required to define its rotational behavior.

Analysis of Nuclear Quadrupole Coupling Effects by Chlorine and Bromine Isotopes

The presence of chlorine and bromine atoms in this compound introduces nuclear quadrupole coupling effects into the microwave spectrum. Both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) have nuclear spin quantum numbers (I) greater than 1/2, resulting in a non-spherical distribution of charge in their nuclei, known as a nuclear electric quadrupole moment. This quadrupole moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electron distribution within the molecule.

This interaction, termed nuclear quadrupole coupling, causes a splitting of the rotational energy levels. nih.govlibretexts.org Consequently, the rotational transitions in the microwave spectrum are split into multiple hyperfine components. The magnitude of this splitting is determined by the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc), which are the diagonal elements of the nuclear quadrupole coupling tensor. rsc.org

The analysis of these hyperfine splittings provides valuable information about the electronic environment around the halogen nuclei. The values of the coupling constants are sensitive to the nature of the carbon-halogen bond, including its ionicity and hybridization. furman.edursc.org By analyzing the quadrupole coupling for both chlorine and bromine isotopes, a detailed picture of the electronic structure of the C-Cl and C-Br bonds can be obtained.

Table 2: Typical Nuclear Quadrupole Coupling Constants for Chlorine and Bromine in Aromatic Compounds

This table provides typical ranges for the nuclear quadrupole coupling constants for chlorine and bromine bonded to a benzene ring. These values can be used to predict the expected hyperfine structure in the microwave spectrum of this compound.

NucleusIsotopeTypical χ_aa (MHz)
Chlorine³⁵Cl-70 to -80
³⁷Cl-55 to -65
Bromine⁷⁹Br500 to 600
⁸¹Br420 to 500

Note: These are general ranges and the specific values for this compound would depend on its precise electronic structure.

Isotopic Substitution Studies for Structural Refinement

To further refine the molecular geometry of this compound, isotopic substitution studies can be performed. This technique involves synthesizing isotopically enriched versions of the molecule, for example, by replacing one of the carbon atoms with its heavier isotope, ¹³C. The substitution of an atom with a heavier isotope alters the molecule's moments of inertia and, consequently, its rotational constants.

By measuring the microwave spectra of these isotopologues and determining their respective rotational constants, the coordinates of the substituted atom within the molecule's principal axis system can be precisely determined using Kraitchman's equations. By systematically substituting different atoms in the molecule, a complete and highly accurate experimental structure (r_s structure) can be built.

While no specific isotopic substitution studies have been reported for this compound, this method has been successfully applied to numerous other molecules to obtain definitive structural information. For example, in the study of 1-chloro-2,3,4,5,6-pentafluorobenzene, the analysis of the spectra of both ³⁵Cl and ³⁷Cl isotopologues provided crucial data for structural determination. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the absorption in the UV region is dominated by transitions involving the π-electrons of the benzene ring.

Analysis of Aromatic pi-Electronic Systems and Halogen Perturbations

The UV-Vis spectrum of benzene exhibits characteristic absorption bands arising from π → π* transitions. The introduction of substituents, such as fluorine, chlorine, and bromine atoms, onto the benzene ring perturbs the π-electronic system, leading to shifts in the absorption maxima (λ_max) and changes in the absorption intensities. researchgate.net

Halogen atoms exert both an inductive (-I) and a resonance (+R) effect. The inductive effect involves the withdrawal of electron density from the ring through the sigma bond, while the resonance effect involves the donation of lone pair electrons from the halogen into the π-system of the ring. For halogens, the inductive effect generally outweighs the resonance effect.

These electronic perturbations alter the energy levels of the π molecular orbitals. The presence of multiple halogen substituents in this compound will lead to a complex interplay of these effects, influencing the energies of the electronic transitions. rsc.orgacs.org Generally, halogen substitution on a benzene ring leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. The magnitude of this shift often increases with the atomic number of the halogen.

Solvent Effects on Electronic Absorption Maxima

The polarity of the solvent in which the UV-Vis spectrum is recorded can have a significant impact on the position of the absorption maxima. nih.govsciencepublishinggroup.com This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule.

For π → π* transitions in aromatic compounds, the excited state is generally more polar than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic shift (red shift) in the absorption maximum. youtube.comyoutube.com Conversely, in non-polar solvents, the absorption maximum is typically observed at a shorter wavelength (hypsochromic or blue shift) compared to polar solvents. sciencepublishinggroup.com

Therefore, when measuring the UV-Vis spectrum of this compound, it is crucial to specify the solvent used. By comparing the spectra recorded in a series of solvents with varying polarities (e.g., hexane, cyclohexane, ethanol, and water), valuable insights into the nature of the electronic transitions and the change in dipole moment upon excitation can be obtained. nih.govpku.edu.cn

Table 3: Predicted Solvent Effects on the λ_max of a π → π Transition in this compound*

This table illustrates the expected trend in the wavelength of maximum absorption (λ_max) for a typical π → π* transition in this compound as a function of solvent polarity.

SolventPolarityExpected λ_max Shift
HexaneNon-polarShorter wavelength
CyclohexaneNon-polarShorter wavelength
EthanolPolarLonger wavelength
WaterHighly PolarLongest wavelength

Note: The magnitude of the shift will depend on the specific electronic transition and the detailed interactions between the solute and solvent molecules.

Mass Spectrometry for Isotopic Signature and Fragmentation Pathways

Mass spectrometry is an indispensable tool for the structural elucidation of halogenated aromatic compounds such as this compound. This technique provides crucial information regarding the compound's elemental composition through exact mass measurements and offers insights into its structure via the analysis of fragmentation patterns and characteristic isotopic signatures.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The elemental composition of this compound is C₆H₂Br₂ClF. To determine its theoretical exact mass, the masses of the most abundant isotopes of each element are summed. The monoisotopic mass is calculated using the masses of ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F. The presence of two bromine atoms and one chlorine atom will result in a complex and highly characteristic isotopic pattern for the molecular ion cluster.

The theoretical monoisotopic mass and the masses of the major isotopologues are presented in the table below. The relative abundances of these peaks are governed by the natural isotopic abundances of bromine (⁷⁹Br: ~50.69%, ⁸¹Br: ~49.31%) and chlorine (³⁵Cl: ~75.77%, ³⁷Cl: ~24.23%). youtube.comlibretexts.orgyoutube.com This results in a distinctive M, M+2, M+4, and M+6 pattern.

Isotopologue Formula Isotopes Theoretical Monoisotopic Mass (Da) Relative Abundance (%)
C₆H₂⁷⁹Br₂³⁵ClF¹²C₆¹H₂⁷⁹Br₂³⁵Cl¹⁹F291.8149100.0
C₆H₂⁷⁹Br⁸¹Br³⁵ClF¹²C₆¹H₂⁷⁹Br⁸¹Br³⁵Cl¹⁹F293.812997.3
C₆H₂⁸¹Br₂³⁵ClF¹²C₆¹H₂⁸¹Br₂³⁵Cl¹⁹F295.810824.3
C₆H₂⁷⁹Br₂³⁷ClF¹²C₆¹H₂⁷⁹Br₂³⁷Cl¹⁹F293.811931.8
C₆H₂⁷⁹Br⁸¹Br³⁷ClF¹²C₆¹H₂⁷⁹Br⁸¹Br³⁷Cl¹⁹F295.809930.9
C₆H₂⁸¹Br₂³⁷ClF¹²C₆¹H₂⁸¹Br₂³⁷Cl¹⁹F297.80787.7

This is an interactive data table. Users can sort and filter the data.

Gas-Phase Fragmentation Mechanisms and Isotopic Abundance Analysis (e.g., for Br, Cl isotopes)

The gas-phase fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural information. The fragmentation pathways are influenced by the relative bond strengths within the molecule and the stability of the resulting fragment ions.

A primary and commonly observed fragmentation pathway for halogenated benzenes is the loss of a halogen atom. libretexts.org Given the presence of three different halogens, a series of initial fragmentation events can be anticipated, leading to the formation of various fragment ions. The relative ease of cleavage generally follows the trend C-Br > C-Cl > C-F, corresponding to the bond dissociation energies.

The isotopic patterns of the fragment ions are as important as those of the molecular ion. For instance, the loss of a bromine atom will result in a fragment ion that still contains one bromine and one chlorine atom, exhibiting a characteristic isotopic signature. Similarly, the loss of a chlorine atom will produce a fragment with two bromine atoms. The analysis of these isotopic patterns in the fragment ions can confirm the number of bromine and chlorine atoms in each fragment, aiding in the reconstruction of the fragmentation pathways.

Key fragmentation pathways and the theoretical exact masses of the resulting fragment ions are outlined in the table below.

Fragmentation Pathway Lost Fragment Resulting Ion Formula Theoretical Monoisotopic Mass of Fragment Ion (Da)
[M - Br]⁺Br[C₆H₂BrClF]⁺212.9073
[M - Cl]⁺Cl[C₆H₂Br₂F]⁺256.8454
[M - Br - Br]⁺Br₂[C₆H₂ClF]⁺133.9798
[M - Br - Cl]⁺BrCl[C₆H₂BrF]⁺177.9378

This is an interactive data table. Users can sort and filter the data.

The study of these fragmentation mechanisms, in conjunction with the precise mass measurements and isotopic abundance analysis, allows for a comprehensive and confident structural elucidation of this compound. acs.orgnih.gov

Computational and Theoretical Chemistry Studies of 5 Chloro 2,3 Dibromofluorobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and understanding electronic structure. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Density Functional Theory (DFT) is a popular method for this purpose due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used hybrid functional. researchgate.net Paired with a suitable basis set, such as 6-31G, it can provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles). researchgate.net

For a molecule like 5-chloro-2,3-dibromofluorobenzene, DFT calculations would predict the precise bond lengths between the carbon atoms of the benzene (B151609) ring and the halogen substituents (chlorine, bromine, and fluorine), as well as the C-C and C-H bond lengths within the ring. The calculations would also yield the bond angles, revealing any distortions from a perfect hexagonal benzene ring due to the presence of the bulky and electronegative halogen atoms. For instance, in a computational study of the isomeric 1,3-dibromo-5-chlorobenzene (B31355), DFT calculations were used to determine its optimized structure. researchgate.net Similar calculations for this compound would be crucial for all subsequent property predictions, as the molecular geometry is a key determinant of its chemical and physical behavior.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide alternative, and often more accurate, but computationally more intensive, approaches to geometry optimization. These methods are based on solving the Schrödinger equation without empirical parameters.

Table 1: Illustrative Optimized Geometrical Parameters (Calculated for 1,3-dibromo-5-chlorobenzene)

Parameter Bond Length (Å) Bond Angle (°)
C-Cl 1.734 C-C-C (ring)
C-Br 1.895 C-C-Cl
C-C (ring) 1.387 - 1.394 C-C-Br
C-H 1.081 - 1.082

Note: This data is for the isomer 1,3-dibromo-5-chlorobenzene and serves as an example of the type of data that would be generated for this compound in a dedicated computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. ijesit.com

For this compound, computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. esisresearch.org This analysis would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. The HOMO-LUMO gap would provide an estimate of the energy required to excite an electron from the ground state to the first excited state, which is related to the molecule's UV-Visible absorption properties. Theoretical studies on related compounds often use HOMO-LUMO analysis to understand charge transfer within the molecule. esisresearch.org

Electronic excitation energies and the corresponding oscillator strengths, which determine the intensity of electronic transitions, can be calculated using Time-Dependent DFT (TD-DFT). This would allow for the theoretical prediction of the UV-Visible spectrum of this compound.

Table 2: Illustrative Frontier Orbital Energies (Calculated for a related compound)

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -1.5
HOMO-LUMO Gap 5.3

Note: This data is hypothetical and serves as an example of the type of data that would be generated for this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP surface would likely show negative potential around the electronegative fluorine, chlorine, and bromine atoms, as well as over the π-system of the benzene ring. This information is critical for understanding its intermolecular interactions. nih.gov

In addition to the MEP, various methods can be used to calculate the partial atomic charges on each atom in the molecule, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. NBO analysis also provides detailed information about charge delocalization and hyperconjugative interactions within the molecule. esisresearch.org

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for structure elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. esisresearch.org

To predict the NMR spectrum of this compound, one would first perform a geometry optimization using a reliable method like DFT. Then, using the optimized geometry, the GIAO method would be applied to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of the chemical bonds. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.gov

Following a geometry optimization, which must locate a true energy minimum on the potential energy surface (confirmed by the absence of imaginary frequencies), the vibrational frequencies can be calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The calculated vibrational modes can be visualized to aid in the assignment of the peaks in the experimental spectra. For complex molecules like this compound, this theoretical support is invaluable for a correct interpretation of the vibrational spectra.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,3-dibromo-5-chlorobenzene

Simulation of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

The simulation of ultraviolet-visible (UV-Vis) spectra is a powerful tool for understanding the electronic transitions within a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This quantum mechanical approach calculates the excited state properties of molecules, allowing for the prediction of absorption maxima (λmax). chemrxiv.org

The process typically involves first optimizing the ground state geometry of the molecule using DFT. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, with hybrid functionals like B3LYP often being employed. nih.gov Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM). nih.gov

For halogenated benzenes, the absorption spectra are influenced by the number and type of halogen substituents. As the number of halogen substitutions on a benzene ring increases, changes in the UV absorption profile are expected. nih.gov For instance, studies on other halogenated compounds have shown that TD-DFT can predict λmax with reasonable accuracy, often within a small percentage of experimental values. chemrxiv.org In the case of this compound, the electronic transitions would likely involve the π-system of the benzene ring and the lone pair electrons of the halogen atoms.

Table 1: Representative TD-DFT Data for an Analogous Halogenated Compound

CompoundFunctional/Basis SetSolventCalculated λmax (nm)Experimental λmax (nm)
3-O-methylquercetinB3LYP/6-311+G(d,p)Methanol361.77358

This table presents data for 3-O-methylquercetin as a representative example of TD-DFT calculations on a complex organic molecule, illustrating the typical accuracy of the method. chemrxiv.org Specific data for this compound is not available.

Prediction of Rotational Constants and Nuclear Quadrupole Coupling Parameters

Microwave spectroscopy, in conjunction with quantum chemical calculations, is a primary technique for determining the precise three-dimensional structure of molecules in the gas phase. This is achieved through the analysis of rotational spectra, from which rotational constants (A, B, and C) are derived. For this compound, these constants would be highly sensitive to the molecule's mass distribution and the relative positions of the fluorine, chlorine, and bromine atoms.

Furthermore, the presence of chlorine and bromine, both of which have nuclear quadrupole moments, would lead to hyperfine splitting in the rotational spectrum. The analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). These constants give detailed information about the electric field gradient around the halogen nuclei, which is directly related to the electronic environment and the nature of the carbon-halogen bonds.

For example, in studies of other chlorosubstituted benzenes like 1-chloro-2,3,4,5,6-pentafluorobenzene, the rotational constants and nuclear quadrupole coupling constants for both ³⁵Cl and ³⁷Cl isotopologues have been determined with high accuracy. researchgate.net Such data, when compared with values from computational methods like MP2 or DFT, allows for the validation of the theoretical models and a refined understanding of the molecular structure.

Table 2: Preliminary Rotational and Nuclear Quadrupole Coupling Constants for 1-chloro-2,3,4,5,6-pentafluorobenzene

IsotopologueA (MHz)B (MHz)C (MHz)χaa (MHz)χbb (MHz)χcc (MHz)
³⁵Cl1028.5403(14)751.8198(3)434.3533(4)-79.512(15)43.593(8)35.92(2)
³⁷Cl1028.5435(7)734.4786(2)428.5082(2)-62.68(2)34.38(4)28.29(17)

This table shows data for 1-chloro-2,3,4,5,6-pentafluorobenzene and serves as an example of the parameters that would be determined for this compound. researchgate.net Specific data for the target compound is not available.

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving polyhalogenated aromatic compounds.

Transition State Characterization for Elementary Reaction Steps

To understand the reactivity of this compound, computational methods would be used to map out the potential energy surface for various reactions. A key aspect of this is the identification and characterization of transition states for elementary reaction steps. By calculating the energy of these transition states, the activation energy for a reaction can be determined, providing insight into its feasibility and rate. For complex reactions, such as those involving multiple steps, automated methods can be used to explore the potential energy surface and identify reaction pathways. nih.gov

Computational Insights into Chemo-, Regio-, and Stereoselectivity

In reactions where multiple products are possible, computational modeling can predict the chemo-, regio-, and stereoselectivity. This is achieved by comparing the activation energies of the different reaction pathways leading to the various products. The pathway with the lowest activation energy is generally the most favored. For this compound, this would be particularly relevant in, for example, nucleophilic aromatic substitution reactions, where the incoming nucleophile could attack at different positions on the benzene ring. The relative energies of the transition states for attack at each position would determine the regioselectivity of the reaction.

Solvent Effects and Catalytic Cycle Modeling

The solvent in which a reaction is carried out can have a significant impact on its outcome. Computational models, such as the aforementioned PCM, can be used to account for the effect of the solvent on the energies of reactants, transition states, and products. researchgate.net This is crucial for accurately predicting reaction outcomes in solution.

For reactions that are catalyzed, computational chemistry can be used to model the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states in the cycle. Such studies provide a detailed understanding of how the catalyst functions and can aid in the design of more efficient catalysts. For reactions involving halogenated benzenes, this could include, for example, palladium-catalyzed cross-coupling reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. In an MD simulation, the classical equations of motion are solved for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations could be used to study its conformational preferences and its interactions with other molecules, such as solvent molecules or biological macromolecules. acs.org For instance, MD simulations of halobenzene derivatives interacting with a model phospholipid bilayer have provided insights into how these molecules insert into and orient themselves within cell membranes. acs.org Such studies are relevant for understanding the bioavailability and potential toxicity of halogenated compounds.

Investigation of Dynamic Behavior and Conformational Space

There are currently no available research findings or data tables from computational studies investigating the dynamic behavior and conformational space of this compound. Such a study would typically involve quantum chemical calculations to determine the molecule's preferred three-dimensional structure, the energy barriers to rotation of its substituents, and its vibrational frequencies. Without these fundamental calculations, a scientifically accurate description of its dynamic properties cannot be provided.

Intermolecular Interactions in Solution or Solid State

Similarly, the scientific literature lacks specific studies on the intermolecular interactions of this compound in either solution or the solid state. Research in this area would typically employ methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to analyze the nature and strength of interactions like halogen bonding, π-π stacking, and van der Waals forces. In the absence of such studies, no data tables or detailed findings regarding the intermolecular behavior of this compound can be presented.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Polyhalogenated Scaffolds

The unique substitution pattern of 5-chloro-2,3-dibromofluorobenzene makes it an ideal starting material for the synthesis of more intricate polyhalogenated systems. The varying lability of the C-Br, C-Cl, and C-F bonds in different reaction conditions, such as transition metal-catalyzed cross-coupling reactions, enables chemists to selectively functionalize each position.

Building Block for Fused Ring Systems and Heterocycles

Polyhalogenated benzenes are crucial intermediates in the synthesis of fused ring systems and heterocycles. Through sequential and regioselective functionalization, this compound can be elaborated into precursors for intramolecular cyclization reactions, leading to the formation of complex polycyclic aromatic hydrocarbons and heterocyclic compounds. For instance, the introduction of appropriate functional groups at the 2- and 3-positions via selective cross-coupling reactions could be followed by a ring-closing metathesis or a palladium-catalyzed intramolecular direct arylation to construct a new fused ring.

The synthesis of acenaphthylene-fused heteroarenes has been demonstrated through a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, starting from 1,8-dihalonaphthalenes. beilstein-journals.org A similar strategy could be envisioned for this compound, where sequential coupling reactions could install the necessary functionalities for a subsequent intramolecular cyclization to form novel fused heterocyclic systems.

Synthesis of Functionalized Biaryls and Oligomers

The synthesis of functionalized biaryls and oligomers often relies on the use of polyhalogenated aromatic compounds. nih.govscu.ac.ir The differential reactivity of the halogens in this compound allows for a stepwise approach to building complex biaryl and oligomeric structures. For example, a Suzuki-Miyaura or Stille coupling could be performed selectively at one of the bromine atoms, followed by a subsequent coupling reaction at the other bromine or the chlorine atom. This iterative approach provides precise control over the final structure of the molecule. The synthesis of polyhalogenated biaryls is a significant challenge, and new metal-free, one-pot approaches are being developed to address this. nih.gov

Coupling ReactionReactive Site (Example)Potential Product
Suzuki-MiyauraC-BrFunctionalized chlorodifluorobiphenyl
StilleC-BrStannylated chlorodifluorobenzene
Buchwald-HartwigC-ClAminated dibromofluorobenzene
SonogashiraC-BrAlkynylated chlorodifluorobenzene

Role in the Development of Novel Synthetic Reagents and Catalysts

The electronic properties and structural features of this compound also make it a candidate for the development of new reagents and catalyst ligands.

Ligand Precursor for Transition Metal Catalysis

The synthesis of ligands for transition metal catalysts is a crucial area of research. chiba-u.jp Polyhalogenated aromatic compounds can be functionalized with phosphine, amine, or other coordinating groups to create novel ligands. The specific substitution pattern of this compound could be exploited to synthesize sterically and electronically tuned ligands. For example, substitution at the positions flanking the fluorine atom could create a pincer-type ligand with unique catalytic properties. The development of new ligands is essential for advancing transition metal-catalyzed photoreactions and other important transformations. chiba-u.jp

Stoichiometric Reagent in Organic Transformations

While less common, highly functionalized aromatic compounds can sometimes be used as stoichiometric reagents in specific organic transformations. The electron-deficient nature of the this compound ring, due to the presence of multiple halogens, could make it susceptible to nucleophilic aromatic substitution, allowing for the transfer of the substituted aromatic moiety to another molecule.

Advanced Materials Science Applications as a Monomer or Intermediate

Polyhalogenated aromatic compounds are valuable building blocks for advanced materials. nih.gov The ability to selectively functionalize this compound opens up possibilities for its use as a monomer or an intermediate in the synthesis of polymers and other materials with tailored electronic and photophysical properties.

For example, after conversion to a di-functional monomer, such as a diboronic acid or a dihalide, it could be used in polymerization reactions to create conjugated polymers for applications in organic electronics. The presence of the chlorine and fluorine atoms could be used to fine-tune the electronic properties of the resulting polymer, such as its HOMO/LUMO levels and band gap. Research on single-benzene-based fluorophores has shown that substitution patterns on a benzene (B151609) ring can significantly impact the photophysical properties of the resulting materials. nih.gov

Potential Material ApplicationRelevant Functionalization
Organic Light-Emitting Diodes (OLEDs)Introduction of chromophoric and charge-transporting groups
Organic Photovoltaics (OPVs)Creation of electron-donating or -accepting monomers
Fluorescent SensorsAttachment of specific recognition units

Preparation of Specialty Polymers and Conductive Materials

The presence of multiple halogen atoms on the benzene ring of this compound, specifically the bromine and chlorine atoms, allows for its use as a monomer in various polymerization reactions. The differential reactivity of these halogens is key to its utility, with the bromine atoms being more susceptible to displacement in cross-coupling reactions.

One of the primary methods for incorporating this compound into polymer chains is through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a di-boronic acid or ester, poly(arylene)s can be synthesized. The resulting polymers can possess unique properties, such as high thermal stability and specific electronic characteristics, depending on the co-monomer used.

The general scheme for such a polymerization is as follows:

n Br-Ar(Cl,F)-Br + n (HO)₂B-R-B(OH)₂ → [-Ar(Cl,F)-R-]n + 2n B(OH)₃

Where Ar represents the fluorinated and chlorinated benzene ring and R is an organic moiety.

Table 1: Potential Polymer Properties Based on Co-monomer Selection

Co-monomer (R group)Potential Polymer Properties
AryleneHigh thermal stability, potential for conductivity upon doping
ThiopheneEnhanced conductivity, potential for use in organic electronics
FluoreneLuminescent properties, potential for optoelectronic applications

While direct polymerization of this compound to form a conductive homopolymer is less common, its incorporation into copolymers can significantly influence the final material's electronic properties. Doping of these polymers can lead to the formation of conductive materials suitable for various electronic applications. Research in this area is focused on tuning the polymer backbone to achieve desired levels of conductivity and processability.

Intermediates for Advanced Functional Materials (e.g., optoelectronic applications, not fuel cells)

The strategic placement of chloro, bromo, and fluoro groups on the benzene ring makes this compound a valuable intermediate in the synthesis of advanced functional materials, particularly for optoelectronic applications. The distinct reactivity of the bromine and chlorine atoms allows for sequential, selective functionalization.

For instance, the bromine atoms can be selectively reacted via Suzuki or Stille coupling to introduce conjugated organic moieties. The remaining chlorine atom can then be used for further modification or left to influence the electronic properties of the final molecule. This step-wise approach enables the construction of complex, non-centrosymmetric molecules with tailored electronic and photophysical properties.

Table 2: Potential Optoelectronic Materials Derived from this compound

Derivative ClassSynthetic StrategyPotential Application
Fluorinated OligophenylenesSequential Suzuki couplingsOrganic Light-Emitting Diodes (OLEDs)
Donor-Acceptor MoleculesInitial Suzuki coupling followed by Buchwald-Hartwig aminationOrganic Photovoltaics (OPVs)
Non-linear Optical MaterialsIntroduction of electron-donating and withdrawing groupsOptical switching and frequency conversion

The fluorine atom plays a crucial role in these materials by enhancing their thermal stability, influencing their molecular packing in the solid state, and modulating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These factors are critical for the performance of organic electronic devices.

Derivatization for Probe Molecules in Chemical Research

The versatility of this compound extends to its use in the synthesis of probe molecules for chemical research. The halogen atoms can be substituted with various functional groups to create molecules that can be used for sensing, imaging, or as specific binding agents.

A common strategy involves the conversion of the bromo or chloro substituents into more reactive functionalities. For example, lithiation followed by quenching with an electrophile can introduce a wide range of groups. Alternatively, palladium-catalyzed reactions can be employed to attach fluorescent moieties or reactive handles for bioconjugation.

Table 3: Examples of Derivatization for Probe Molecule Synthesis

Derivatization ReactionIntroduced FunctionalityPotential Application of Probe
Sonogashira CouplingAlkyneClick chemistry handle for bioconjugation
Buchwald-Hartwig AminationAmineAttachment of fluorophores or bioactive molecules
CyanationNitrileCan be hydrolyzed to a carboxylic acid for further functionalization

The fluorine atom in these probe molecules can serve multiple purposes. It can act as a reporter group in ¹⁹F NMR spectroscopy, providing a sensitive handle for monitoring molecular interactions or environmental changes. Additionally, the C-F bond can participate in specific non-covalent interactions, influencing the binding affinity and selectivity of the probe. The development of fluorinated probes derived from this compound is an active area of research with potential applications in chemical biology and diagnostics.

Q & A

Q. What are the recommended analytical methods to confirm the purity and structural identity of 5-chloro-2,3-dibromofluorobenzene?

To validate purity and structure, researchers should employ a combination of Gas Chromatography (GC) for purity assessment (≥95% threshold) and Nuclear Magnetic Resonance (NMR) for structural confirmation. For example:

  • ¹H/¹³C NMR : Analyze aromatic proton environments and halogen substitution patterns.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ≈ 283.3 for C₆H₂Br₂ClF).
  • Elemental Analysis : Verify Br, Cl, and F content within ±0.3% error margins.
    Purity standards for similar halogenated aromatics (e.g., >97% GC for 4-bromo-1-chloro-2-fluorobenzene) provide a benchmark .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound requires strict safety protocols due to its halogenated aromatic structure:

  • Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent decomposition.
  • Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles.
  • Waste Disposal : Follow EPA guidelines for halogenated waste.
    Safety data for analogous bromo/chloro-fluorobenzenes emphasize restricted use to "experienced personnel in authorized facilities" .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves electrophilic halogenation :

Fluorination : Introduce fluorine via Balz-Schiemann reaction on a nitro precursor.

Chlorination/Bromination : Sequential halogenation using Cl₂ or Br₂ in the presence of FeCl₃ as a catalyst.
For optimization, reaction conditions (e.g., temperature, solvent polarity) must be calibrated. Yields for similar compounds (e.g., 1-bromo-2,3-difluorobenzene) range from 65–85% under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated benzene derivatives?

Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-induced shifts . Strategies include:

  • Variable-Temperature NMR : Identify conformational changes by analyzing peak coalescence at different temperatures.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state confirmation).
    This approach aligns with qualitative research methodologies for resolving data inconsistencies .

Q. What strategies optimize regioselectivity in multi-halogenation reactions for derivatives like this compound?

Regioselectivity is influenced by directing effects and steric hindrance :

  • Meta-Directing Groups : Utilize electron-withdrawing substituents (e.g., –NO₂) to guide halogen placement.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for –OH groups).
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to modulate reactivity.
    For example, bromination of 2,4-difluorobenzonitrile achieved >90% regioselectivity using CuBr₂ .

Q. How can researchers assess the environmental impact of this compound in laboratory workflows?

Conduct a lifecycle analysis (LCA) focusing on:

  • Solvent Recovery : Reuse reaction solvents (e.g., DCM, THF) via distillation.
  • Byproduct Management : Quantify halogenated waste streams and explore catalytic decomposition methods (e.g., UV/ozone treatment).
  • Green Chemistry Metrics : Calculate atom economy and E-factor (kg waste/kg product).
    Similar protocols for 5-chloro-2,3-difluoropyridine highlight the importance of minimizing fluorine release .

Methodological Tables

Q. Table 1. Reaction Optimization for Halogenation

ParameterCondition RangeImpact on Yield/SelectivityReference
Temperature0°C to 80°CHigher temps favor Br₂ activation
Catalyst Loading5–20 mol% FeCl₃Excess reduces regioselectivity
Solvent PolarityDCM (low) vs. DMF (high)Polar solvents stabilize intermediates

Q. Table 2. Analytical Benchmarks

TechniqueKey MetricsAcceptable RangeReference
GCPurity≥95% (area normalization)
¹H NMRIntegration Ratios±5% deviation
Elemental AnalysisHalogen ContentCl: 12.5%, Br: 56.2%, F: 6.7%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.